molecular formula C21H23F3N4O3 B2416536 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1396680-25-3

1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2416536
CAS RN: 1396680-25-3
M. Wt: 436.435
InChI Key: GFDVQMDTFVOWFU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H23F3N4O3 and its molecular weight is 436.435. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds containing structures similar to 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one, particularly those integrating piperidine or pyrrolidine rings along with 1,3,4-oxadiazole derivatives, have demonstrated strong antimicrobial properties. These studies underscore the relevance of such compounds in the development of new antimicrobial agents, highlighting their potential utility in addressing resistant strains of bacteria and other pathogens. Notably, structure-activity relationship (SAR) studies conducted on these compounds provide insights into how variations in their molecular structures can influence their antimicrobial efficacy (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Structural Analysis

The synthesis and detailed structural analysis of compounds bearing close resemblance to the chemical structure , particularly those involving oxadiazole derivatives combined with piperidine and pyrrolidine frameworks, have been extensively explored. These studies often focus on elucidating the mechanisms underlying the formation of such compounds and their subsequent analysis using various spectroscopic methods. The ability to manipulate these structures opens avenues for the design of molecules with specific biological activities, including but not limited to antimicrobial properties. The intricate relationships between the molecular structures of these compounds and their biological activities are critical for the development of novel therapeutic agents (Mickevičius et al., 2009).

Biological Evaluation and Potential Therapeutic Applications

Research focusing on the biological evaluation of 1,3,4-oxadiazole derivatives, similar to the compound , emphasizes their potential in various therapeutic applications. These compounds have been screened for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. Such studies are instrumental in identifying promising candidates for further development into drugs. The biological evaluation often includes both in vitro and in vivo assays to assess the efficacy and safety profiles of these compounds. The goal is to discover compounds that exhibit significant biological activity with minimal side effects, thereby contributing to the development of safer and more effective therapeutic agents (Khalid et al., 2016).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-12-3-4-16(9-13(12)2)28-11-15(10-17(28)29)19(30)27-7-5-14(6-8-27)18-25-26-20(31-18)21(22,23)24/h3-4,9,14-15H,5-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDVQMDTFVOWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(O4)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one

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